5-Oxodecanoic acid
Overview
Description
5-Oxodecanoic acid, also known as decanoic acid, 5-oxo-, is a medium-chain fatty acid with the molecular formula C10H18O3. It is characterized by the presence of a ketone group at the fifth carbon of the decanoic acid chain. This compound is known for its creamy peach-like aroma and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
5-Oxodecanoic acid, also known as 5-oxo caprate, is a medium-chain fatty acid . It is a biochemical that can be reduced to 5-hydroxydecanoic acid by intact cells of baker’s yeast
Mode of Action
Medium-chain fatty acids (mcfa), which include this compound, can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation .
Biochemical Pathways
This compound, as a medium-chain fatty acid, is involved in several biochemical pathways. It is known to stimulate fatty acid synthesis . In a study with U87MG glioblastoma cells, it was found that while octanoic acid affected mitochondrial metabolism resulting in increased ketone body production, decanoic acid (a similar medium-chain fatty acid) mainly influenced cytosolic pathways by stimulating fatty acid synthesis .
Pharmacokinetics
It is known that medium-chain fatty acids, unlike long-chain fatty acids, directly enter the portal vein from the intestinal tract as free acids . This suggests that this compound may have a similar absorption and distribution profile.
Result of Action
Medium-chain fatty acids, including this compound, have demonstrated beneficial effects on different brain diseases, such as traumatic brain injury, alzheimer’s disease, drug-resistant epilepsy, diabetes, and cancer .
Biochemical Analysis
Biochemical Properties
These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Cellular Effects
In a study with U87MG glioblastoma cells, it was found that 5-Oxodecanoic acid mainly influenced cytosolic pathways by stimulating fatty acid synthesis . Moreover, glutamine might be the main substrate to support fatty acids synthesis in cells treated with this compound .
Molecular Mechanism
It is known that while octanoic acid affected mitochondrial metabolism resulting in increased ketone body production, this compound mainly influenced cytosolic pathways by stimulating fatty acid synthesis .
Metabolic Pathways
This compound is involved in various metabolic pathways. In a study with U87MG glioblastoma cells, it was found that this compound mainly influenced cytosolic pathways by stimulating fatty acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxodecanoic acid can be synthesized through the hydrolysis of methyl 6-oxodecanoate. The process involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the reduction of carboxylic acids to aldehydes using oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The compound is often produced in sealed, dry conditions to maintain its stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
5-Oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to aldehydes or alcohols.
Substitution: It can participate in substitution reactions, particularly at the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Decanoic acid.
Reduction: 5-oxodecanal and 5-hydroxydecanal.
Substitution: Various substituted decanoic acids depending on the nucleophile used.
Scientific Research Applications
5-Oxodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in metabolic disorders and as a component of ketogenic diets.
Industry: It is used in the flavor and fragrance industry due to its creamy peach-like aroma
Comparison with Similar Compounds
5-Oxodecanoic acid is similar to other medium-chain fatty acids such as octanoic acid and decanoic acid. its unique ketone group at the fifth carbon distinguishes it from these compounds. This structural difference influences its chemical reactivity and biological effects. Similar compounds include:
Octanoic acid: A medium-chain fatty acid with eight carbon atoms.
Decanoic acid: A medium-chain fatty acid with ten carbon atoms but without the ketone group.
5-Oxocapric acid: Another name for this compound
Properties
IUPAC Name |
5-oxodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDCMWTAOZNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211447 | |
Record name | 5-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to yellow solid; Rich creamy peach-like aroma | |
Record name | 5-Oxodecanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 5-Oxodecanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1938/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
624-01-1 | |
Record name | 5-Oxodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-OXODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG73L9Q17X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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